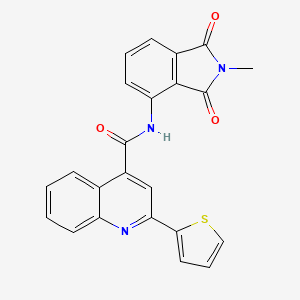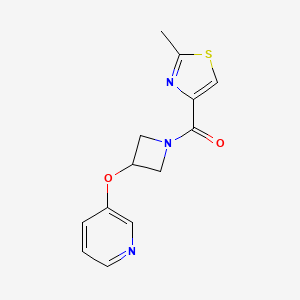![molecular formula C22H30N6O3 B2996749 8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione CAS No. 878421-70-6](/img/structure/B2996749.png)
8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione” is a complex organic molecule. It is related to a class of compounds that bind at 5-HT1A sites with nanomolar affinity .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The synthesis typically involves a multi-step protocol, including reactions with amines . The total radiosynthesis time was reported to be 50 minutes, including purification and formulation for injection .Molecular Structure Analysis
The molecular structure of similar compounds has been studied . The molecule is V-shaped with the mean plane of the piperazine ring, making dihedral angles with the 2-methoxyphenyl ring and the oxadiazole ring .Chemical Reactions Analysis
The compound may undergo various chemical reactions. For example, a related compound was synthesized by O-[^11C]methylation of a desmethyl precursor with [^11C]methyl iodide .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . These compounds often form complex sheets linked by hydrogen bonds .科学的研究の応用
Piperazine Derivatives in Drug Design
Piperazine derivatives play a significant role in drug design due to their versatile pharmacological properties. These compounds have been incorporated into a variety of drugs with applications in treating conditions such as psychosis, anxiety, depression, cancer, viral infections, inflammation, and more. The substitution pattern on the piperazine nucleus significantly influences the medicinal potential of these molecules. Piperazine-based molecules have emerged as flexible building blocks in drug discovery, with modifications to the substituents on the piperazine ring affecting the pharmacokinetic and pharmacodynamic properties of the resulting drugs. This adaptability underscores the potential of piperazine derivatives in the rational design of new therapeutics for various diseases (Rathi et al., 2016).
Piperazine Derivatives and Antimicrobial Activity
Piperazine derivatives have shown notable antimicrobial activity, particularly against Mycobacterium tuberculosis (MTB). Numerous molecules containing piperazine as a critical subunit have demonstrated potent activity against both drug-susceptible and drug-resistant strains of MTB. This review highlights the significance of piperazine as a core component in developing new antimicrobial agents, providing insights into the design, rationale, and structure-activity relationships of potent piperazine-based anti-TB molecules. The findings suggest that piperazine derivatives could be instrumental in developing safer, selective, and cost-effective treatments for tuberculosis (Girase et al., 2020).
Piperazine Derivatives in Neurological Applications
The exploration of piperazine derivatives has extended into neurological applications, including the development of novel anxiolytic drugs. A particular study synthesized and evaluated a new N-cycloalkyl-N-benzoylpiperazine derivative, demonstrating significant anxiolytic-like activity without affecting locomotor activity or motor coordination. This suggests that specific piperazine derivatives could serve as lead structures for developing new anxiolytic medications, with potential mechanisms mediated by the opioid system (Strub et al., 2016).
作用機序
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
This compound interacts with its targets, the α1-ARs, by binding to them. It has been found in vitro to inhibit the reuptake and induce the release of the monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines .
Biochemical Pathways
The compound affects the biochemical pathways involving the α1-ARs. The primary function of these receptors is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .
Result of Action
The compound’s action results in the inhibition of the reuptake and induction of the release of monoamine neurotransmitters . This leads to effects somewhat similar to those produced by amphetamines, although the compound is much less potent and is thought to have relatively insignificant abuse potential .
将来の方向性
特性
IUPAC Name |
8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O3/c1-15(2)28-18(23-20-19(28)21(29)25(4)22(30)24(20)3)14-26-10-12-27(13-11-26)16-6-8-17(31-5)9-7-16/h6-9,15H,10-14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLUVOKXYMDLBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

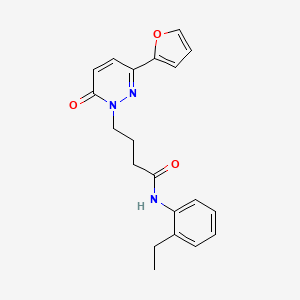
![9-Chloro-8-isopropylpyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2996669.png)
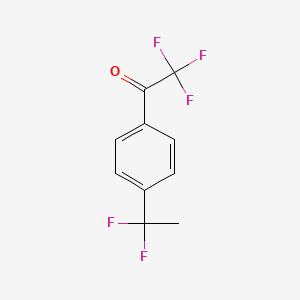
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2996676.png)
![2,5-dichloro-N-[2-[4-[4-[4-[(2,5-dichlorothiophene-3-carbonyl)amino]-1,3-thiazol-2-yl]phenoxy]phenyl]-1,3-thiazol-4-yl]thiophene-3-carboxamide](/img/structure/B2996678.png)

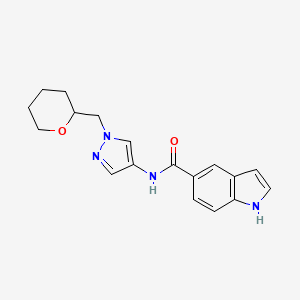

![2-[(3-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2996683.png)
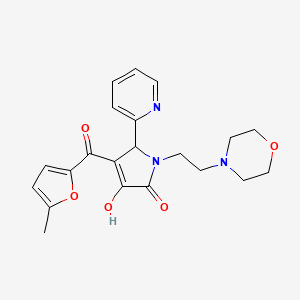
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2996685.png)
